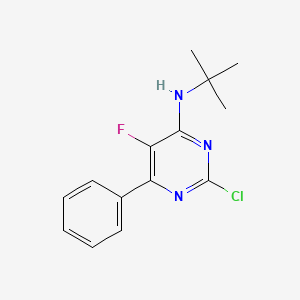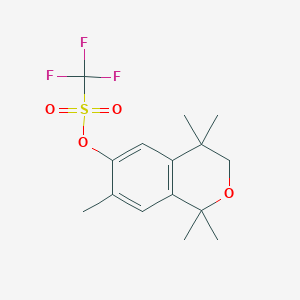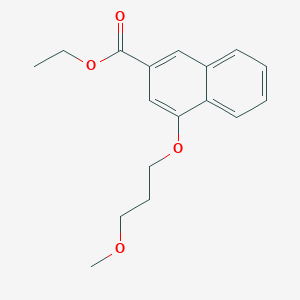
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester is an organic compound with a complex structure. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups that make it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with 4-(3-methoxypropoxy) ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(3-methoxypropoxy)-, ethyl ester exerts its effects is largely dependent on its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and altering their activity. The pathways involved may include signal transduction cascades or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the methoxypropoxy and ethyl ester groups.
4-(3-Methoxypropoxy)benzoic acid: Similar functional groups but different aromatic core.
Ethyl 2-naphthoate: Lacks the methoxypropoxy group.
Eigenschaften
Molekularformel |
C17H20O4 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
ethyl 4-(3-methoxypropoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O4/c1-3-20-17(18)14-11-13-7-4-5-8-15(13)16(12-14)21-10-6-9-19-2/h4-5,7-8,11-12H,3,6,9-10H2,1-2H3 |
InChI-Schlüssel |
GQLHAGKGKLCFSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)


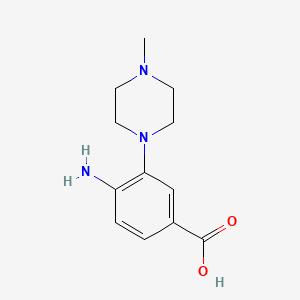
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

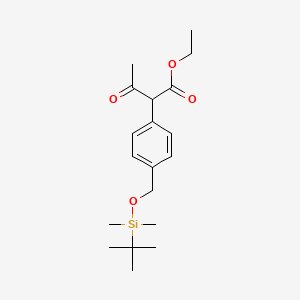
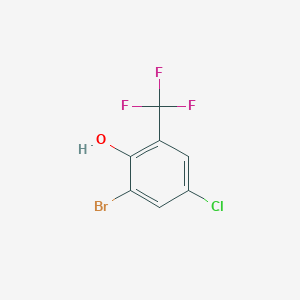
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)

![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
